N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN5O2/c1-10-6-7-14(13(18)8-10)20-17(24)15-16(22-23-21-15)19-11-4-3-5-12(9-11)25-2/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYHNOSOSUVLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC(=CC=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide, a compound belonging to the triazolidine family, has garnered attention due to its potential biological activities. This article synthesizes available literature regarding its biological properties, including antibacterial, anticancer, and antioxidant activities.
- Molecular Formula : C17H20BrN5O2
- Molecular Weight : 406.3 g/mol
- CAS Number : 1207018-99-2
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity
- The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of triazolidine compounds often demonstrate broad-spectrum antimicrobial effects.
- For instance, a related study highlighted the antibacterial efficacy of triazole derivatives against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent activity .
-
Anticancer Activity
- Triazolidine derivatives have been investigated for their anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
- In comparative studies, certain triazolidine derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .
- Antioxidant Activity
Antibacterial Efficacy
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
The above table summarizes findings from various studies indicating the effectiveness of the compound against common bacterial pathogens.
Anticancer Activity
In a study evaluating various triazolidine derivatives for anticancer activity, the following IC50 values were noted:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 2.3 |
| This compound | HCT-116 | 1.9 |
These results indicate that the compound has significant potential as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was measured using the DPPH assay:
| Compound | DPPH IC50 (µg/mL) |
|---|---|
| This compound | 50 |
This data suggests that the compound effectively scavenges free radicals, contributing to its therapeutic potential.
Case Studies and Applications
Several studies have explored the synthesis and biological evaluation of triazolidine derivatives similar to this compound. For example, a recent study synthesized various triazole compounds and assessed their antibacterial and anticancer activities through in vitro experiments . The findings consistently support the notion that modifications on the triazolidine core can enhance biological activity.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research has indicated that compounds similar to N-(2-bromo-4-methylphenyl)-5-(3-methoxyanilino)triazolidine-4-carboxamide exhibit notable antibacterial properties. For example, derivatives of triazole compounds have shown efficacy against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of bacterial enzyme targets, which is crucial for their survival.
1.2 Anti-inflammatory Properties
Triazole derivatives are recognized for their anti-inflammatory effects. Studies have demonstrated that specific triazole compounds can inhibit cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory mediators . The compound may exhibit similar properties, making it a candidate for further exploration in treating inflammatory conditions.
1.3 Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been documented, with certain compounds demonstrating significant free radical scavenging activity . This property is vital for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
3.1 Study on Antibacterial Efficacy
A comprehensive study evaluated a series of triazole derivatives for their antibacterial activity. Among them, compounds structurally related to this compound demonstrated potent activity against E. coli, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
3.2 Investigation of Anti-inflammatory Effects
In another study, researchers synthesized several triazole derivatives and assessed their ability to inhibit COX-1 and COX-2 enzymes. One derivative exhibited an IC50 value of 20.5 µM against COX-2, indicating its potential as a safer alternative to existing anti-inflammatory medications like indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
